molecular formula C19H26N2O6S B4195413 Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate

Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate

Cat. No.: B4195413
M. Wt: 410.5 g/mol
InChI Key: YAPBZBHEYDDJQC-UHFFFAOYSA-N
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Description

Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carbamothioyl group and a phenyl ring with multiple methoxy and methoxycarbonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and substituted phenyl isocyanates. The reaction conditions may involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form amines or thiols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamoyl}piperidine-3-carboxylate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-[(4,5-dimethoxy-2-methoxycarbonylphenyl)carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-5-27-17(22)12-7-6-8-21(11-12)19(28)20-14-10-16(25-3)15(24-2)9-13(14)18(23)26-4/h9-10,12H,5-8,11H2,1-4H3,(H,20,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPBZBHEYDDJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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